molecular formula C10H17N3S B1374029 1-[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]piperazine CAS No. 1342971-69-0

1-[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]piperazine

Cat. No.: B1374029
CAS No.: 1342971-69-0
M. Wt: 211.33 g/mol
InChI Key: TVEVWFQZSAVYHP-UHFFFAOYSA-N
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Description

1-[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]piperazine is a compound that features a thiazole ring and a piperazine ring. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]piperazine typically involves the reaction of 5-methyl-1,3-thiazole-2-amine with an appropriate piperazine derivative. One common method is the one-pot three-component reaction involving aromatic aldehydes, 5-methyl-1,3-thiazole-2-amine, and a piperazine derivative in the presence of a catalyst such as silica sulfuric acid . The reaction is carried out in a solvent like glycerol, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

1-[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]piperazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]piperazine is unique due to the combination of the thiazole and piperazine rings, which can confer distinct biological activities and pharmacokinetic properties. The presence of the 5-methyl group on the thiazole ring can also influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

5-methyl-2-(1-piperazin-1-ylethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3S/c1-8-7-12-10(14-8)9(2)13-5-3-11-4-6-13/h7,9,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEVWFQZSAVYHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)C(C)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]piperazine
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1-[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]piperazine
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1-[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]piperazine
Reactant of Route 5
1-[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]piperazine
Reactant of Route 6
1-[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]piperazine

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